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Compound of Interest

Compound Name: HAPC-Chol

Cat. No.: B1192861

Executive Summary

In the landscape of lipid nanoparticle (LNP) and liposome formulation, cholesterol serves as a
critical scaffold. However, the distinction between Native Cholesterol and its synthetic
derivative, HAPC-Chol, represents a divergence between structural stabilization and functional
activation.[1]

e Native Cholesterol is a passive structural lipid.[1] It modulates membrane fluidity, prevents
leakage, and stabilizes the bilayer against phase transitions.

e HAPC-Chol is an active functional lipid.[1] It retains the hydrophobic steroid backbone but
replaces the hydroxyl headgroup with a cationic carbamate moiety. This allows it to
electrostatically condense nucleic acids (SIRNA/DNA) and facilitate endosomal escape,

specifically targeting pulmonary tissues.[1]

Molecular Architecture & Physicochemical
Properties[1][3]

The fundamental difference lies in the "Headgroup Engineering" of the sterol backbone.

Structural Comparison
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Feature Native Cholesterol HAPC-Chol
Cholest-5-en-3 Cholesteryl {3-((2-
IUPAC Name hydroxyethyl)amino)propyl}

-ol

carbamate

Core Skeleton

Cyclopentanoperhydrophenant
hrene (Rigid)

Cyclopentanoperhydrophenant
hrene (Rigid)

Headgroup

3

-Hydroxyl (-OH)

Hydroxyethyl-amino-propyl-

carbamate

Charge (pH 7.4)

Neutral / Zwitterionic

Cationic (Positive)

Functionality

Hydrogen bond donor/acceptor

Electrostatic binding to
Phosphate backbone
(RNA/DNA)

Solubility

Soluble in Chloroform,

Ethanol; Insoluble in Water

Soluble in Ethanol, DMSO;
Sparingly soluble in Water

Visualization of Functional Divergence

The following diagram illustrates how the modification of the C3 position alters the lipid's role

from a membrane spacer to a payload carrier.
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Caption: Divergence of sterol function based on C3-position modification. Native cholesterol
stabilizes bilayers, while HAPC-Chol acts as a cationic vector.[1]

Mechanistic Differences in Application
Native Cholesterol: The "Fluidity Buffer"

In LNP formulations (e.g., for mMRNA vaccines), native cholesterol is essential for:

« Ordering Effect: It aligns phospholipid acyl chains, increasing the packing density of the
liquid-disordered phase.
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o Permeability Barrier: It prevents the leakage of the encapsulated payload by filling the voids
between phospholipid tails.

o Endosomal Escape (Indirect): It facilitates the fusion of the LNP with the endosomal
membrane, often working in concert with ionizable lipids.

HAPC-Chol: The "Delivery Vector"

HAPC-Chol is designed to replace both the helper lipid and the cationic lipid in specific
contexts.

o Condensation: The protonated amine group binds to the anionic phosphate backbone of
SiRNA, collapsing it into a compact lipoplex.

e Lung Targeting: Unlike ionizable lipids that target the liver (via ApoE binding), HAPC-Chol-
based lipoplexes have shown a distinct propensity to accumulate in pulmonary tissues,
making them valuable for treating respiratory diseases (e.g., silencing Tie2 expression in
lung endothelium).[1]

o Cytotoxicity Profile: While native cholesterol is non-toxic, HAPC-Chol exhibits dose-
dependent cytotoxicity typical of cationic lipids.[1] However, the cholesterol backbone often
renders it more biocompatible than straight-chain cationic lipids like DOTAP.[1]

Experimental Protocols
Protocol A: Preparation of HAPC-Chol Lipoplexes
(siRNA Delivery)

Purpose: To form stable cationic lipoplexes for gene silencing.[1]
Reagents:

e HAPC-Chol (Stock: 10 mg/mL in Ethanol)[1]

o DOPE (Helper Lipid, Stock: 10 mg/mL in Ethanol)[1]

o SiRNA (Stock: 20 uM in RNase-free water)[1]
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» Buffer: 5% Dextrose or PBS (pH 7.4)[1]
Workflow:
e Lipid Mixing: Mix HAPC-Chol and DOPE in a 1:1 molar ratio in a glass vial.

o Film Formation: Evaporate ethanol under a stream of nitrogen gas to form a thin lipid film.[1]
Vacuum desiccate for 2 hours to remove trace solvent.[1]

o Hydration: Hydrate the film with sterile water or buffer to a final lipid concentration of 1
mg/mL. Vortex vigorously for 2 minutes.[1]

e Sonication: Sonicate the suspension in a bath sonicator (25°C) for 10 minutes until the
solution becomes clear/translucent (formation of SUVSs).

o Complexation:
o Dilute siRNA in 5% Dextrose.[1]
o Dilute Liposomes in 5% Dextrose.[1]

o Mix equal volumes to achieve the desired N/P ratio (Nitrogen to Phosphate ratio), typically
3:1to 5:1.[1]

e Incubation: Incubate at Room Temperature for 15-20 minutes to allow electrostatic
condensation.

e QC: Measure Size and Zeta Potential (Target: ~100-150 nm, +20 to +40 mV).

Protocol B: Incorporation of Native Cholesterol into
LNPs

Purpose: Structural stabilization of ionizable lipid nanopatrticles.
Reagents:

» Native Cholesterol (Stock: 10 mg/mL in Ethanol)[1]

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.caymanchem.com/product/26584/hapc-chol
https://www.benchchem.com/product/b1192861?utm_src=pdf-body
https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

lonizable Lipid (e.g., MC3 or SM-102)[1]

DSPC (Helper Lipid)[1]

PEG-Lipid[1]

Microfluidic Mixing Device (e.g., NanoAssemblr)[1]
Workflow:

e Organic Phase Prep: Dissolve lonizable Lipid, DSPC, Cholesterol, and PEG-Lipid in Ethanol
at molar ratios (e.g., 50:10:38.5:1.5). Note: Cholesterol is the structural "filler" here (38.5%).

e Aqueous Phase Prep: Prepare mRNA in Acetate Buffer (pH 4.0).

e Mixing: Inject Organic and Aqueous phases into the microfluidic cartridge at a 3:1
(Aqueous:Organic) flow rate ratio.

 Dialysis: Dialyze the resulting LNPs against PBS (pH 7.4) for 12-24 hours to remove ethanol
and neutralize pH.

e Filtration: Sterile filter (0.22 pm).

Comparative Data Summary

Parameter Native Cholesterol System HAPC-Chol System
Role in Formulation Helper / Structural Lipid Primary Transfection Reagent
Typical Molar % 30 - 50% 50% (mixed with DOPE)
) Near Neutral / Slightly Highly Positive (+30 to +50
Zeta Potential _
Negative mV)
N ) Moderate (Prone to
Storage Stability High (Months at 4°C) ]
aggregation)

In Vivo Fate Liver (ApoE mediated) Lung (First-pass retention)

o o Moderate (Cationic charge
Toxicity Negligible

toxicity)

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.caymanchem.com/product/26584/hapc-chol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Signaling Pathway: HAPC-Chol Uptake Mechanism

The following diagram details the specific uptake pathway for HAPC-Chol lipoplexes versus
the receptor-mediated pathway often utilized by Native Cholesterol-rich lipoproteins (LDL).

Electrostatic HAPC Destabilizes
Attraction Cell Surface a A Early Endosome Membrane
—Alfacton
(Proteoglycans) — Adsorptive Endocytosis — (pH 6.0)

HAPC-Chol Lipoplex
(Positive Charge)

Endosomal Escape Cytosol
(Lipid Mixing) (siRNA Release)

Click to download full resolution via product page

Caption: HAPC-Chol utilizes adsorptive endocytosis driven by positive charge, facilitating
endosomal escape via membrane fusion.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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